7-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one is a synthetic compound belonging to the class of quinazolinones, which are known for their diverse biological activities. This particular compound features a bromine atom at the 7-position and two methyl groups at the 4-position of the quinazolinone ring, contributing to its unique chemical properties and potential applications in medicinal chemistry.
7-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one is classified under:
The synthesis of 7-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one typically involves a cyclization reaction starting from appropriate precursors. Common methods include:
A typical synthesis pathway involves:
The molecular structure of 7-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one features:
Key structural data includes:
7-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions including:
In synthetic applications, this compound can act as an intermediate in the preparation of more complex heterocycles or as a precursor for biologically active molecules .
The mechanism of action for compounds like 7-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one often involves interaction with biological targets such as enzymes or receptors. The specific mechanism can vary based on the target:
Biological evaluations indicate that modifications in the quinazolinone structure can significantly affect potency and selectivity against various cancer cell lines .
Relevant data from studies indicate that physical properties can vary based on synthesis methods and purity levels .
7-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one has several applications:
Current research continues to explore its efficacy and mechanism in various biological systems, highlighting its importance in ongoing medicinal chemistry efforts .
Regioselective bromination at the C7 position of 4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one is critical for directing subsequent cross-coupling reactions. Electrophilic aromatic substitution (EAS) remains the predominant method, leveraging the inherent electron-rich nature of the quinazolinone aromatic ring. Key approaches include:
Table 1: Bromination Reagent Comparison
Reagent System | Conditions | Yield (%) | 7-Bromo Selectivity |
---|---|---|---|
Br₂/AcOH | 0–5°C, 4h | 75–82 | Moderate |
NBS/DMF | 80°C, 15 min (MW) | 89–93 | High |
CuBr₂/H₂O₂ | Reflux, 8h | 68–75 | Moderate |
Positional selectivity is attributed to the para-orienting effect of the dihydroquinazolinone’s C4 carbonyl, with computational studies confirming superior stabilization of the C7 bromination transition state [9].
Palladium-catalyzed cyclizations enable direct construction of the dihydroquinazolinone core with pre-installed bromo functionality. These methods bypass unstable intermediates in classical anthranilic acid routes:
Table 2: Metal-Catalyzed Cyclization Performance
Catalyst System | Substrate | Conditions | Yield (%) |
---|---|---|---|
Pd(OAc)₂/XPhos | 2-Bromo-4-bromomethylbenzoate | 120°C, 18h, DMA | 85 |
PdCl₂(PPh₃)₂/CO | 2-Amino-5-bromobenzylamine | 80°C, 24h, 1 atm | 78 |
CuI/L-proline | 2-Bromo-N-(2-bromophenyl)acetamide | 100°C, DMSO, 12h | 70 |
These strategies demonstrate superior functional group compatibility over acid-mediated cyclizations, particularly for electron-deficient variants [5].
Solid-phase techniques facilitate rapid diversification at N1 and C3 positions while maintaining C7 bromine for downstream derivatization:
Table 3: Solid-Phase Synthesis Efficiency
Resin Type | Anchoring Group | Cyclization Agent | Purity (%) | Loading Efficiency (%) |
---|---|---|---|---|
Rink amide | Carboxamide | Dimethylmalonyl dichloride | >95 | 92 |
Wang resin | Ester | N,N-Dimethylacetamide | 88 | 85 |
This approach enables parallel synthesis of 50+ analogs in 48h, demonstrating utility for high-throughput medicinal chemistry campaigns [5].
Sustainable methodologies minimize waste and hazardous reagents in 7-bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one synthesis:
Table 4: Green Synthesis Metrics
Method | Conditions | Yield (%) | E-Factor | PMI |
---|---|---|---|---|
Aqueous MW | H₂O/EtOH, 150°C, 20 min | 88 | 3.2 | 8.5 |
Solvent-Free Ball-Milling | KBr/Oxone®, 500 rpm, 30 min | 76 | 0.9 | 1.2 |
PEG-400 Cyclization | PEG-400, 100°C, 1h | 82 | 4.1 | 6.8 |
(PMI: Process Mass Intensity; E-Factor: Environmental Factor)
These innovations align with ACS GCI Pharmaceutical Roundtable recommendations, particularly regarding solvent selection and energy efficiency [1] [2].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1